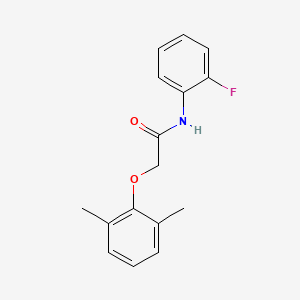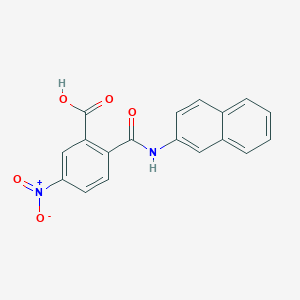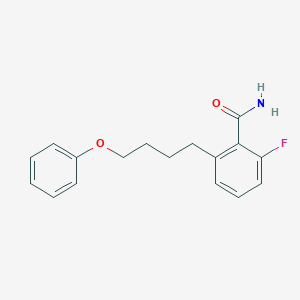![molecular formula C18H14O3 B5551270 [4-(4-Methylphenyl)phenyl] furan-2-carboxylate](/img/structure/B5551270.png)
[4-(4-Methylphenyl)phenyl] furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Methylphenyl)phenyl] furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylphenyl)phenyl] furan-2-carboxylate typically involves the esterification of furan-2-carboxylic acid with [4-(4-Methylphenyl)phenyl] alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. For instance, the use of a packed-bed reactor with optimized reaction parameters such as temperature, solvent flow rate, and catalyst loading can significantly improve the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methylphenyl)phenyl] furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: [4-(4-Methylphenyl)phenyl] furan-2-carbinol.
Substitution: Brominated or nitrated derivatives of the compound.
Scientific Research Applications
[4-(4-Methylphenyl)phenyl] furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and resins due to its unique structural properties
Mechanism of Action
The mechanism of action of [4-(4-Methylphenyl)phenyl] furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **Methyl 5
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-13-4-6-14(7-5-13)15-8-10-16(11-9-15)21-18(19)17-3-2-12-20-17/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEBKTBBXQFDBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5551196.png)
![ethyl 2-methyl-5-[(propionyloxy)methyl]-3-furoate](/img/structure/B5551201.png)

![ETHYL 2-[(ETHYLCARBAMOTHIOYL)AMINO]-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B5551219.png)


![N-tert-butyl-4-[methyl(thiophen-2-ylsulfonyl)amino]benzamide](/img/structure/B5551229.png)

![N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551238.png)
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551245.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5551249.png)
![N-[(3-methylphenyl)(2-thienyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5551261.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5551269.png)

